4-ethyl-7,8-dihydroxy-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-7,8-dihydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-6-5-9(13)15-11-7(6)3-4-8(12)10(11)14/h3-5,12,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQDEMPEVPICJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Research on Derivatives and Structural Analogues of 4 Ethyl 7,8 Dihydroxy 2h Chromen 2 One
Design Principles for Structural Diversification of the Chromen-2-one Scaffold
Systematic modification of the chromen-2-one scaffold is a key strategy for enhancing biological activity. nih.gov Researchers have found that substitutions on the coumarin (B35378) nucleus are crucial for developing more potent compounds. nih.govresearchgate.net For instance, the hybridization of the coumarin core with other pharmacophores has been explored to overcome drug tolerance and reduce side effects in cancer therapy. researchgate.net The biological activity of coumarin derivatives is intrinsically linked to their structure, and different substituents on the benzo-α-pyrone core can lead to varied biological effects. researchgate.net This principle allows for the fine-tuning of molecules for specific targets, such as enzymes or receptors, by systematically altering functional groups at various positions on the scaffold. acs.org
The exploration of substituent effects across the chromen-2-one core has revealed that certain positions are particularly important for biological activity.
C-3 and C-4 Positions: Substitutions at the C-3 and C-4 positions are highly coveted for the development of novel antibacterial agents. researchgate.net The introduction of various functional groups at these positions can significantly influence the molecule's interaction with bacterial targets. ias.ac.in
C-6 Position: For anticancer activity, SAR studies have shown that substitution at the C-6 position of the coumarin nucleus can yield compounds with promising activity against cancer cell lines. nih.gov
C-7 Position: The C-7 position is frequently modified, often with hydroxyl or alkoxy groups, which can enhance fluorescence properties and modulate biological activity. nih.gov Introducing a julolidine (B1585534) group at this position can lead to red-shifted emissions. researchgate.net
Aromatic Ring System: In general, substituents on the aromatic ring are considered necessary to achieve significant inhibitory activity in certain enzyme systems. acs.org Electron-withdrawing groups on the aromatic portion of the scaffold can also play a critical role in altering the molecule's electronic nature and, consequently, its biological function. acs.org
C-4 Position Functionalization and its Influence on Molecular Properties
The introduction of diverse substituents at the C-4 position has been shown to modulate the metabolic profile and bioactivity of 7,8-dihydroxycoumarin derivatives. researchgate.net Kinetic analyses have revealed that the intrinsic clearance (Clint) values of these compounds can be strongly affected by C-4 substitutions, which is partly explained by the electronic effects of the substituents. researchgate.net
Alkyl Groups: The presence of an alkyl group, such as the ethyl group in the parent compound, can influence lipophilicity and steric interactions with biological targets. For instance, 4-Methyl-7,8-dihydroxycoumarin was found to have significant antioxidant properties. researchgate.net
Aryl Groups: Arylation at the C-4 position can be achieved through methods like Suzuki-Miyaura coupling, introducing bulky aromatic groups that can enhance binding affinity through π-π stacking interactions. ias.ac.in
Halogenated Substituents: The introduction of halogen atoms, such as chlorine, can alter the electronic properties and metabolic stability of the molecule. For example, the synthesis of 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one creates a reactive handle for further derivatization and has shown promising activity against tumor cell lines. nih.gov
| Substituent at C-4 | Example Compound/Class | Observed Influence/Property | Reference |
|---|---|---|---|
| Methyl (-CH₃) | 4-Methyl-7,8-dihydroxycoumarin | Exhibits significant antioxidant strength and neuroprotective effects. researchgate.netnih.gov | researchgate.netnih.gov |
| Chloromethyl (-CH₂Cl) | 4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | Shows promising antiproliferative activity against tumor cell lines (HCT-116). nih.gov | nih.gov |
| Aryl Groups | 4-Aryl-coumarins | Can be introduced via palladium-catalyzed reactions; influences electronic properties and potential for π-stacking interactions. ias.ac.in | ias.ac.in |
| Alkenyl Groups | 4-Alkenylated coumarins | Synthesized via Ruthenium-catalyzed activation, providing access to previously inaccessible derivatives. acs.org | acs.org |
Oxygenated Groups (e.g., -OH): The 4-hydroxycoumarin (B602359) scaffold is a particularly important precursor in organic synthesis and is the structural nucleus of many natural products. These derivatives are well-known for their anticoagulant activities. nih.gov The hydroxyl group at C-4 makes the C-3 position highly activated and susceptible to Michael additions. researchgate.net
Nitrogenous Groups (e.g., -NH₂): The synthesis of N-substituted 4-aminocoumarins can be accomplished through the reaction of 4-hydroxycoumarin with primary amines. The introduction of an amino group can create additional hydrogen bonds, which has been shown to selectively favor certain conformations in more complex molecular systems. mdpi.com
Elaboration of the 7,8-Dihydroxy Moieties
The 7,8-dihydroxy (catechol) functionality is a key feature of the parent compound and its analogues, contributing significantly to their antioxidant and radical scavenging properties. researchgate.net However, this catechol group also makes the molecules susceptible to phase II metabolism, particularly methylation by catechol-O-methyltransferase (COMT), which can lead to rapid elimination and low oral bioavailability. researchgate.net
Elaboration of these hydroxyl groups is a critical strategy to improve metabolic stability and modulate activity. One common approach is acylation, converting the hydroxyls into esters. For example, 7,8-diacetoxy-4-methylcoumarin (B1216158) is an acetylated analogue that has been studied for its antioxidant properties. researchgate.net It is believed that such derivatives can act as prodrugs, being hydrolyzed by esterases in vivo to release the active dihydroxy form. researchgate.net This strategy of masking the catechol group can protect it from rapid metabolism, potentially prolonging the compound's half-life and therapeutic effect. researchgate.net
Development of Hybrid Molecules Incorporating the 4-ethyl-7,8-dihydroxy-2H-chromen-2-one Scaffold
A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which combine two or more distinct pharmacophoric scaffolds into a single chemical entity. This approach aims to develop compounds with multimodal activity or improved pharmacological profiles. The this compound core is a versatile building block for such hybrids.
The coumarin nucleus can be fused or linked to other heterocyclic systems like triazoles, pyridines, and pyrimidines to generate novel hybrid compounds.
Pyridine and Pyrimidine Hybrids: Coumarin-pyridine and coumarin-pyrimidine hybrids have been synthesized using various synthetic routes. gavinpublishers.com One common method involves the reaction of coumarin-chalcone precursors with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) to yield coumarinyl-2-aminonicotinonitriles (pyridine derivatives). gavinpublishers.com Alternatively, reacting coumarin-chalcones with thiourea (B124793) in a basic medium can furnish coumarinyl-pyrimidine derivatives. gavinpublishers.com Another approach involves the condensation of 3-acetylcoumarin (B160212) with aromatic aldehydes and malononitrile or ethyl cyanoacetate to produce substituted pyridines. preprints.org
Triazine Hybrids: Hybrids of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins have been synthesized by reacting 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes. nih.gov These 2-imino-coumarin derivatives can subsequently be converted into their corresponding coumarin analogues. nih.gov
The table below shows examples of coumarin-heterocycle hybrid molecules.
| Hybrid Type | Heterocyclic Ring | Representative Compound |
| Pyridine Hybrid | Pyridine | 2-Amino-4-(3-methoxyphenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-3-carbonitrile preprints.org |
| Pyrimidine Hybrid | Pyrimidine | 3-(6-(3-Hydroxy-4-methoxyphenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2H-chromen-2-one gavinpublishers.com |
| Triazine Hybrid | 1,3,5-Triazine | 4-[7-(Diethylamino)-2-imino-2H-chromen-3-yl]-6-morpholino-1,3,5-triazin-2-amine nih.gov |
| Naphthyridine Hybrid | 1,8-Naphthyridine | 2,4-Diamino-5-(3-methoxyphenyl)-7-(2-oxo-2H-chromen-3-yl)-1,8-naphthyridine-3-carbonitrile preprints.org |
Biscoumarins are molecules containing two coumarin moieties, often linked by a bridging unit. These compounds have attracted significant interest due to their diverse biological activities. nih.gov The synthesis of biscoumarins can be achieved through several methods.
A common approach involves the condensation of 4-hydroxycoumarin derivatives with various aldehydes. semanticscholar.org This reaction is often catalyzed by acids or bases. Another strategy is the self-coupling of alkyl-substituted 4-hydroxycoumarins using a linking agent like methylene (B1212753) iodide. ekb.eg
More complex biscoumarin derivatives can be constructed by linking two coumarin units via a functionalized chain. For example, novel biscoumarin homodimers have been synthesized where two coumarin scaffolds are connected through a piperazine-alkoxy side chain. nih.gov This synthesis involves a multi-step process, starting with the preparation of key coumarin intermediates which are then coupled to form the final biscoumarin structure. nih.gov
The table below provides examples of different types of biscoumarin linkages.
| Linker Type | Example IUPAC Name | Synthetic Precursors |
| Methylene Bridge | 4,4'-(Methylenebis(oxy))bis(7-ethyl-2H-chromen-2-one) | 7-Ethyl-4-hydroxycoumarin and Methylene Iodide ekb.eg |
| Arylmethylene Bridge | 3,3'-(Phenylmethylene)bis(4-hydroxy-2H-benzopyran-2-one) | 4-Hydroxycoumarin and Benzaldehyde semanticscholar.orgcambridgescholars.com |
| Piperazine-Alkoxy Bridge | Biscoumarin connected via a piperazine-alkoxy chain | (7-hydroxy-2-oxo-2H-4-chromenyl) acetic acid methyl ester and α,ω-dibromoalkane nih.gov |
Structure Activity Relationship Sar Studies of 4 Ethyl 7,8 Dihydroxy 2h Chromen 2 One Derivatives
General Principles of SAR in Chromen-2-one Chemistry
The coumarin (B35378) nucleus, a bicyclic scaffold formed by the fusion of a benzene (B151609) ring with an α-pyrone ring, serves as a versatile template for medicinal chemists. researchgate.net Its unique physicochemical properties allow for extensive functionalization. researchgate.net The biological and pharmacological activities of coumarin derivatives are highly dependent on the type and position of substituents on this core structure. researchgate.net
Key structural features that modulate the bioactivity of chromen-2-ones include:
Hydroxylation: The number and position of hydroxyl (-OH) groups on the benzene ring are critical. Phenolic hydroxyl groups often enhance antioxidant and antitumor activities, as they can act as hydrogen-bond donors and participate in free radical scavenging. areeo.ac.irpjmhsonline.com The antioxidant efficiency is directly correlated to the number of phenolic hydroxyl groups. areeo.ac.ir
Substitution at C-3 and C-4: The C-3 and C-4 positions of the pyrone ring are common sites for modification. Introducing substituents at these positions can significantly alter the compound's pharmacological profile. mdpi.com For example, 3-phenylcoumarins have been investigated for antioxidative effects, while other substitutions can modulate enzyme inhibitory activity. nih.govmdpi.com
Electronic Effects: The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) influence the reactivity and stability of the coumarin ring system, which in turn affects biological interactions. nih.gov
Impact of the 4-Ethyl Group on Bioactivity Profiles
The substituent at the C-4 position of the coumarin ring plays a significant role in defining the molecule's interaction with biological targets. The presence of an ethyl group at this position in 4-ethyl-7,8-dihydroxy-2H-chromen-2-one introduces specific steric and electronic characteristics that shape its bioactivity.
Alkyl groups, such as the ethyl group at the C-4 position, primarily exert their influence through steric and electronic effects.
Steric Effects: The size and spatial arrangement of the C-4 substituent can influence how the molecule fits into the binding site of a target protein or enzyme. A larger alkyl group can create steric hindrance, which may either enhance or diminish activity depending on the topology of the binding pocket. While specific studies on the 4-ethyl group are limited, research on related structures suggests that steric effects of ortho substitutions can manifest in their chemical behavior. researchgate.net
Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This property can subtly modulate the electron density of the coumarin ring system, potentially affecting its reactivity and interaction with biological macromolecules.
Comparing the bioactivity of this compound with analogues bearing different substituents at the C-4 position provides valuable SAR insights. Studies on a series of 7,8-dihydroxycoumarin (daphnetin) analogues have explored how altering the C-4 substituent impacts their metabolic stability, particularly their methylation by catechol-O-methyltransferase (COMT), a crucial metabolic pathway. researchgate.net
| Compound | C-4 Substituent | Metabolic Outcome (Methylation) | Key Insight |
|---|---|---|---|
| Daphnetin (B354214) | -H (Hydrogen) | Serves as the parent compound for comparison. | Baseline metabolic profile. |
| 4-Methyl daphnetin (4-MDPN) | -CH₃ (Methyl) | Undergoes extensive methylation. | Small alkyl groups are well-tolerated by metabolizing enzymes. |
| 4-Phenyl daphnetin (4-PDPN) | -C₆H₅ (Phenyl) | Methylation is influenced by the bulky phenyl group. | Steric bulk at C-4 can significantly alter metabolic pathways. |
| 4-Acetic acid daphnetin (4-ADPN) | -CH₂COOH (Acetic Acid) | The acidic group affects enzyme interaction and metabolism. | The electronic nature and charge of the C-4 substituent are critical. |
While direct comparative bioactivity data for the 4-ethyl analogue is not detailed in these specific metabolic studies, the findings for 4-methyl daphnetin suggest that small alkyl groups are readily metabolized. researchgate.net It can be inferred that a 4-ethyl group would present slightly greater steric bulk than a 4-methyl group, potentially leading to a different metabolic profile and, consequently, altered bioactivity and duration of action.
Role of the 7,8-Dihydroxyl Functionalities in Ligand-Target Interactions
The 7,8-dihydroxy substitution pattern on the benzene ring of the coumarin scaffold forms a catechol moiety, which is a critical pharmacophore responsible for many of the compound's biological activities, particularly its antioxidant properties.
The catechol group is well-known for its potent radical scavenging and antioxidant capabilities. Studies on various dihydroxy-4-methylcoumarins have consistently shown that compounds with an ortho-dihydroxy (catechol) arrangement, such as 7,8-dihydroxy-4-methylcoumarin (B1670369), exhibit excellent antioxidant and radical scavenging activity. nih.gov This activity is significantly better than that of monohydroxy or meta-dihydroxy analogues. nih.gov The neuroprotective effects of 7,8-dihydroxy-4-methylcoumarin, a close analogue of the title compound, are attributed to its excellent radical scavenging properties. nih.gov The catechol moiety can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative stress. nih.gov
Modification of the catechol hydroxyl groups, such as through methylation to form methoxy (B1213986) (-OCH₃) groups, has a profound impact on biological activity. This derivatization eliminates the ability of these groups to act as hydrogen-bond donors and radical scavengers. areeo.ac.irpjmhsonline.com
| Compound Type | Functional Group | Effect on Antioxidant/Antitumor Activity | Effect on Antimicrobial Activity | Reference |
|---|---|---|---|---|
| Natural Dihydroxycoumarin | -OH (Phenolic Hydroxyl) | Important for activity; acts as H-bond donor and radical scavenger. | May contribute to lower activity. | areeo.ac.irpjmhsonline.com |
| Semisynthetic/Methylated Coumarin | -OCH₃ (Methoxy/Ether) | Activity is typically reduced or eliminated. | Activity may be enhanced due to increased lipophilicity and better membrane permeation. | areeo.ac.irpjmhsonline.com |
For instance, converting the 7,8-dihydroxy groups to 7,8-diacetoxy groups in 4-methylcoumarin (B1582148) derivatives leads to a loss of antioxidant and radical scavenging activity. nih.gov Similarly, general studies on phenolic compounds show that methylation of hydroxyl groups typically diminishes antioxidant and antiproliferative effects while potentially increasing antimicrobial efficacy due to enhanced lipophilicity. areeo.ac.irpjmhsonline.com This highlights the essential role of the free catechol functionality for activities that rely on hydrogen donation and free radical interaction.
Influence of Substitutions at Other Positions on the Chromen-2-one Core
The biological profile of this compound can be modulated by introducing various substituents at different positions on the coumarin scaffold. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.
Effects of Electron-Withdrawing and Hydrophobic Groups
The introduction of electron-withdrawing and hydrophobic groups at the C-4 position of the 7,8-dihydroxycoumarin scaffold has been shown to significantly influence biological activity. For instance, in a study focused on Mcl-1 inhibitors, the introduction of a hydrophobic electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin enhanced its inhibitory capacity. nih.gov A similar trend can be extrapolated to the 7,8-dihydroxy scaffold.
For example, the synthesis of 7,8-dihydroxy-4-trifluoromethyl-2H-chromen-2-one, where the ethyl group is replaced by a strongly electron-withdrawing and hydrophobic trifluoromethyl group, has been reported. mdpi.com Studies on related dihydroxycoumarins have shown that such modifications can impact their antioxidant and metabolic profiles. mdpi.comnih.gov The electronic effects of substituents can influence the stability and reactivity of the coumarin derivatives. nih.gov While electron-donating groups can increase the electron density and lead to structural relaxation, electron-withdrawing groups can have the opposite effect. nih.gov
The table below summarizes the effects of different substituents at the C-4 position on the 7,8-dihydroxycoumarin core, providing insights into the potential impact of modifying the 4-ethyl group.
| Substituent at C-4 | Observed/Expected Effects | References |
| Methyl | Serves as a baseline for small alkyl groups. | mdpi.comnih.gov |
| Phenyl | Introduces aromatic interactions and alters steric bulk. | mdpi.comnih.gov |
| tert-Butyl | Increases steric hindrance and lipophilicity. | mdpi.com |
| Trifluoromethyl | Strong electron-withdrawing and hydrophobic character. | nih.govmdpi.com |
Consequences of Nitrogen-Containing Substituents
The incorporation of nitrogen-containing substituents into the coumarin framework can introduce functionalities capable of forming hydrogen bonds and salt bridges, which can be critical for receptor binding. However, the position and nature of these substituents are crucial. For instance, the introduction of a nitrogen-containing group at the C-5 or C-8 position of a dihydroxycoumarin, which could form an intramolecular hydrogen bond, was found to be unfavorable for Mcl-1 inhibition. nih.gov
While specific studies on nitrogen-containing substituents on the this compound are limited, research on other coumarin derivatives provides valuable insights. For example, 4-arylaminocoumarin derivatives have been synthesized and their biological activities investigated, highlighting the importance of the amino linkage at the C-4 position. nih.gov Furthermore, the introduction of azo groups containing nitrogen into a 4-methyl-7-ethylcoumarin scaffold has been shown to impart antibacterial and antioxidant properties.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These models are instrumental in understanding the physicochemical properties that govern the potency of a series of compounds and in predicting the activity of novel analogues.
Correlation Between Molecular Descriptors and Biological Potency
QSAR models are built by establishing a mathematical relationship between molecular descriptors and the biological activity of a set of compounds. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological indices.
For coumarin derivatives, QSAR studies have successfully identified key molecular features that determine their activity. For instance, in the study of 4-arylaminocoumarin derivatives, topological indices and log P were used to predict their bioactivity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the SAR. nih.gov These models generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.
Predictive Modeling for Novel Analogues
A well-validated QSAR or 3D-QSAR model can be a valuable tool for the predictive modeling of novel analogues. researchgate.net By using the established correlation, the biological activity of yet-to-be-synthesized compounds can be estimated, allowing for the prioritization of synthetic efforts towards the most promising candidates.
For example, 3D-QSAR models developed for a series of phosphodiesterase-4 (PDE4) inhibitors, which can include coumarin-like scaffolds, have been used to guide the design of new, more potent inhibitors. researchgate.net Similarly, predictive QSAR models have been developed for apoptosis-inducing 4-aryl-4H-chromenes. nih.gov These models can be applied to a virtual library of this compound derivatives to screen for compounds with potentially enhanced activity. The insights gained from the contour maps can guide the rational design of new derivatives with optimized substituents at various positions of the chromen-2-one core.
Computational and Theoretical Studies on 4 Ethyl 7,8 Dihydroxy 2h Chromen 2 One and Analogues
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in identifying potential biological targets and understanding the specifics of the ligand-protein complex. For coumarin (B35378) derivatives, docking studies have been widely used to explore their interactions with various enzymes and receptors.
Docking simulations of coumarin analogues reveal that their interactions with protein active sites are typically governed by a combination of hydrogen bonds and hydrophobic interactions. The dihydroxy substitutions at the 7 and 8 positions on the coumarin scaffold, as in the target compound, are crucial for forming hydrogen bonds with amino acid residues in the binding pocket of proteins. For instance, studies on 7,8-dihydroxycoumarin derivatives targeting enzymes like acetylcholinesterase (AChE) have shown that these hydroxyl groups act as key hydrogen bond donors.
The ethyl group at the 4-position likely contributes to hydrophobic (van der Waals) interactions, anchoring the ligand within a non-polar region of the binding site. The lactone ring of the coumarin core is also a frequent participant in interactions. Molecular docking studies on various coumarin derivatives against targets like α-glucosidase and Cyclin-Dependent Kinase 9 (CDK9) consistently show that the stability of the ligand-protein complex relies on these multifaceted interactions. acs.orgnih.gov
A representative analysis of docking interactions for a generic dihydroxycoumarin analogue is summarized below:
| Interacting Residue (Example) | Interaction Type | Ligand Moiety Involved |
| Aspartic Acid (ASP) | Hydrogen Bond | 7-OH group |
| Serine (SER) | Hydrogen Bond | 8-OH group |
| Tyrosine (TYR) | π-π Stacking | Benzene (B151609) ring of coumarin |
| Leucine (LEU) | Hydrophobic | Ethyl group at C4 |
| Phenylalanine (PHE) | Hydrophobic | Coumarin core |
This table is a generalized representation based on docking studies of various coumarin analogues.
Through molecular docking, the characteristics of the binding site that accommodates the coumarin scaffold can be elucidated. For many target proteins, the binding pocket for coumarin derivatives features a mix of polar and non-polar residues. Analysis of various coumarin-protein complexes shows that the binding site often includes a deep hydrophobic pocket that accommodates the fused ring system, with hydrophilic residues positioned at the entrance or key locations to interact with hydroxyl groups. researchgate.net
For example, in the active site of carbonic anhydrase IX, coumarins are observed to occupy the same binding site as known inhibitors, stabilized by interactions with key residues and water molecules. mmu.ac.uk Similarly, docking of 4,7-dihydroxycoumarin (B595064) derivatives into the epidermal growth factor receptor (EGFR) has helped to map the specific interactions that contribute to inhibitory activity. academie-sciences.fr These studies collectively suggest that the binding site for a molecule like 4-ethyl-7,8-dihydroxy-2H-chromen-2-one would likely involve residues capable of forming hydrogen bonds with the catechol (7,8-dihydroxy) moiety and a hydrophobic sub-pocket for the 4-ethyl group.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about a compound's geometry, stability, and chemical reactivity.
A crucial aspect of stability analysis via DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability. A large energy gap implies high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. uniroma1.it
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 4-Hydroxycoumarin (B602359) | -6.58 | -1.81 | 4.77 |
| 3-Acetyl-4-hydroxycoumarin | -7.12 | -2.63 | 4.49 |
| 7,8-Dihydroxy-4-methylcoumarin (B1670369) | -5.71 | -1.52 | 4.19 |
Data is illustrative and derived from DFT studies on coumarin analogues.
DFT calculations provide insights into the chemical reactivity of a molecule. Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), and electrophilicity (ω), can quantify a molecule's resistance to deformation or change in its electron distribution. A molecule with a low hardness value (or high softness) is generally more reactive.
Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to be electron-rich regions, indicating sites prone to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would be electron-poor, making them susceptible to nucleophilic attack. These predictions are vital for understanding potential metabolic pathways and reaction mechanisms. academie-sciences.fr
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, complementing the static picture offered by molecular docking and DFT. By simulating the movements of atoms and molecules, MD can assess the stability of a ligand-protein complex, explore conformational changes, and provide a more realistic understanding of binding interactions in a physiological environment.
MD simulations of coumarin derivatives complexed with target proteins have been used to validate docking results. nih.gov A simulation typically runs for tens to hundreds of nanoseconds, allowing observation of the ligand's behavior within the binding site. Key parameters monitored during an MD simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
A stable RMSD value for the ligand and protein backbone over the simulation time suggests that the complex is stable and has reached equilibrium. researchgate.net For example, a 100 ns MD simulation of coumarin analogues bound to α-glucosidase showed that the ligands remained stably bound in the active site, confirming the interactions predicted by docking. acs.org RMSF analysis can identify which parts of the protein are flexible and which are rigid upon ligand binding.
MD simulations can also reveal the importance of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), offering a more quantitative prediction of binding affinity. mmu.ac.uk Studies on coumarin derivatives have shown that stable trajectories and favorable binding free energies from MD simulations correlate well with experimental inhibitory activity. mmu.ac.ukuniroma1.it These simulations confirm that the initial docked pose is maintained through a stable network of interactions throughout the simulation period. nih.govtandfonline.com
Dynamic Behavior of Compound-Target Complexes
Molecular dynamics (MD) simulations are a powerful tool to understand the dynamic behavior of a ligand when bound to its biological target. For coumarin derivatives, MD simulations can elucidate the stability of the ligand-protein complex, the nature of intermolecular interactions, and the conformational changes that occur upon binding. While specific studies on the dynamic behavior of this compound are not extensively documented, research on analogous coumarins provides a framework for understanding its potential interactions.
For instance, molecular docking studies on various coumarin derivatives have revealed their ability to bind to the active sites of enzymes like lanosterol (B1674476) 14α-demethylase. mdpi.com These initial static models can be further refined using MD simulations to observe the fluctuations of the ligand within the binding pocket, the persistence of hydrogen bonds, and the role of water molecules in mediating interactions. Such simulations would be crucial in evaluating the stability of this compound within a target's active site over time, providing a more realistic representation of the biological system.
Conformational Flexibility and Stability
The conformational flexibility of a molecule is a critical determinant of its biological activity, as it dictates the ability to adopt a specific orientation required for binding to a biological target. Computational methods, such as quantum mechanical calculations and molecular mechanics, are employed to explore the potential energy surface of a molecule and identify its stable conformers.
For this compound, the rotational barriers around the ethyl group and the hydroxyl groups would be of particular interest. Understanding the preferred conformations and the energy required for conformational changes can provide insights into its binding affinity and selectivity. The stability of different conformers can be assessed by calculating their relative energies. This information is vital for developing pharmacophore models and for performing accurate molecular docking studies.
Cheminformatics and Virtual Screening Applications
Cheminformatics and virtual screening have become indispensable tools in the early stages of drug discovery. These computational techniques are used to analyze large libraries of compounds and predict their biological activities and pharmacokinetic properties, thereby prioritizing candidates for experimental testing.
Prediction of Pharmacokinetic Profiles (e.g., ADMET computational predictions)
The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), is a key factor in its success. In silico ADMET prediction models are widely used to assess the drug-likeness of compounds at an early stage. For coumarin derivatives, various computational tools and web servers are available to predict these properties. mdpi.com
For this compound, a computational ADMET profile can be generated to estimate its oral bioavailability, blood-brain barrier permeability, potential for metabolism by cytochrome P450 enzymes, and potential toxicity. These predictions are based on the molecule's structural features and physicochemical properties. While in silico predictions require experimental validation, they provide valuable initial assessments that can guide the optimization of lead compounds. mdpi.com
Table 1: Illustrative Predicted ADMET Properties for this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | May have reasonable intestinal permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB in significant amounts. |
| Plasma Protein Binding | High | May be extensively bound to plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with drugs metabolized by this enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Low | Unlikely to interfere with the excretion of OCT2 substrates. |
| Toxicity | ||
| AMES Toxicity | Non-toxic | Predicted to be non-mutagenic. |
| hERG Inhibition | Low risk | Low likelihood of causing cardiotoxicity. |
Note: This table is for illustrative purposes and is based on general predictions for coumarin-like structures. Actual values would need to be determined through specific computational models and experimental validation.
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design approaches are integral to the development of new therapeutic agents based on the coumarin scaffold.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to be active against the target. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be used to build mathematical models that correlate the structural features of coumarin analogues with their biological activity. These models can then be used to predict the activity of new, untested compounds like this compound.
Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available. Molecular docking is a key technique in this approach, where the binding mode and affinity of a ligand, such as this compound, within the active site of a target are predicted. This allows for the rational design of modifications to the coumarin structure to improve its binding and, consequently, its biological activity. For instance, the dihydroxy substitution at the 7 and 8 positions, along with the ethyl group at the 4-position, can be systematically modified to optimize interactions with specific residues in a target's binding pocket.
Natural Occurrence and Biosynthetic Considerations of 7,8 Dihydroxy 2h Chromen 2 One Scaffolds
General Distribution of Coumarins in the Plant Kingdom
Coumarins are a widespread class of phenolic secondary metabolites found throughout the plant kingdom. researchgate.net These compounds, characterized by a benzo-α-pyrone skeleton, are present in a diverse array of plant families, including both monocotyledonous and dicotyledonous species. Their distribution is particularly concentrated in certain families, where they play crucial roles in plant defense and environmental interactions.
Coumarins have been identified in numerous plant parts, including roots, stems, leaves, flowers, fruits, and seeds. Their presence is not uniform, with concentrations and specific derivatives varying significantly between species and even within different tissues of the same plant.
Table 1: Prominent Plant Families with High Occurrence of Coumarins
| Plant Family | Examples of Genera |
|---|---|
| Apiaceae (Umbelliferae) | Angelica, Peucedanum, Heracleum |
| Rutaceae | Citrus, Ruta, Zanthoxylum |
| Fabaceae (Leguminosae) | Dipteryx, Melilotus |
| Asteraceae (Compositae) | Artemisia, Matricaria |
| Moraceae | Ficus, Morus |
| Oleaceae | Fraxinus |
| Thymelaeaceae | Daphne |
Identification of 7,8-Dihydroxy-2H-chromen-2-one Related Structures in Natural Sources
The core structure of 7,8-dihydroxy-2H-chromen-2-one is naturally embodied in the compound daphnetin (B354214). nih.govnih.gov Daphnetin and its glycosides or simple derivatives are the primary naturally occurring examples of this specific dihydroxycoumarin scaffold. While direct evidence for the natural occurrence of a 4-ethyl substituted version is scarce, other related substituted coumarins have been well-characterized from various botanical sources.
The plant Mesua ferrea L. (family Calophyllaceae, often cited as Guttiferae) is a rich source of coumarins, particularly those with substitutions at the C-4 position. rjpponline.orgjapsonline.comsemanticscholar.org Phytochemical investigations of the flowering buds, seeds, and stem bark of Mesua ferrea have led to the isolation of numerous 4-alkyl and 4-phenyl substituted coumarins. rjpponline.orgjapsonline.comsemanticscholar.org However, it is important to note that the reported dihydroxycoumarins from this species are typically 5,7-dihydroxy derivatives, rather than the 7,8-dihydroxy isomers. semanticscholar.org
Table 2: Examples of 4-Substituted Coumarins Isolated from Mesua ferrea
| Compound Type | Specific Examples | Plant Part |
|---|---|---|
| 4-Alkyl-5,7-dihydroxycoumarins | 4-butyl-5,7-dihydroxycoumarin | Flowering Buds |
| 4-Phenyl-5,7-dihydroxycoumarins | Mesuaferol A, Mesuaferol B | Flowering Buds |
While Mesua ferrea is a prolific source of 4-substituted coumarins, the 7,8-dihydroxy scaffold is more characteristic of other plant genera. Daphnetin (7,8-dihydroxycoumarin) itself is notably isolated from plants of the Daphne genus (family Thymelaeaceae), such as Daphne odora. nih.govmedchemexpress.comnih.gov
The biosynthesis of coumarins in plants originates from the phenylpropanoid pathway, which utilizes the aromatic amino acid L-phenylalanine as a primary precursor. researchgate.netasm.org The formation of the 7,8-dihydroxycoumarin scaffold, exemplified by daphnetin, involves a series of enzymatic transformations.
The key steps in the biosynthesis are as follows:
Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. researchgate.net
Hydroxylations: Cinnamic acid undergoes a series of hydroxylations. The first, at the C4 position, is catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid. Subsequent hydroxylation at the C2 position is a critical step leading to the coumarin (B35378) skeleton. researchgate.net
Formation of Umbelliferone (B1683723): Through a process of trans-cis isomerization of the side chain and subsequent lactonization, 2,4-dihydroxycinnamic acid is converted to the key intermediate, umbelliferone (7-hydroxycoumarin). researchgate.net
Hydroxylation to form Daphnetin: Umbelliferone is then hydroxylated at the C8 position to yield daphnetin (7,8-dihydroxycoumarin). This ortho-hydroxylation is a crucial step catalyzed by specific hydroxylase enzymes, which are often cytochrome P450-dependent monooxygenases. asm.orgresearchgate.net
The biosynthesis of 4-alkylcoumarins is less universally defined but is believed to involve the condensation of a polyketide-derived alkyl chain with the coumarin precursor.
Extraction, Purification, and Characterization Methods from Natural Sources
The isolation of 7,8-dihydroxycoumarin and related compounds from plant matrices involves a multi-step process of extraction, purification, and structural elucidation. The selection of methods depends on the polarity of the target compounds and the complexity of the plant extract.
Table 3: Common Methodologies for Coumarin Isolation and Characterization
| Step | Method | Description |
|---|---|---|
| Extraction | Solvent Extraction | Maceration, Soxhlet, or ultrasound-assisted extraction using solvents of varying polarity such as methanol, ethanol, chloroform, or ethyl acetate (B1210297). Methanol is often effective for extracting polar phenolic compounds like dihydroxycoumarins. researchgate.netscribd.comgyanvihar.org |
| Supercritical Fluid Extraction (SFE) | Utilizes supercritical CO₂, sometimes with a co-solvent like ethanol, for a more selective and environmentally friendly extraction. | |
| Purification | Column Chromatography (CC) | A primary purification technique using stationary phases like silica (B1680970) gel or Sephadex with a gradient of solvents to separate fractions based on polarity. researchgate.net |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | A high-resolution technique used for the final purification of individual compounds from complex fractions. researchgate.net | |
| High-Performance Countercurrent Chromatography (HPCCC) | A liquid-liquid partition chromatography method that avoids solid adsorbents, useful for separating structurally similar compounds. | |
| Characterization | Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides initial information based on the characteristic absorption maxima of the coumarin chromophore. researchgate.net |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, such as hydroxyl (-OH) and lactone carbonyl (C=O) groups. scribd.com | |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the compound, often coupled with chromatography (GC-MS or LC-MS). |
The characterization of a novel compound like 4-ethyl-7,8-dihydroxy-2H-chromen-2-one would heavily rely on a combination of these spectroscopic techniques to confirm the presence and position of the ethyl group and the two hydroxyl groups on the coumarin scaffold.
Future Perspectives and Research Directions for 4 Ethyl 7,8 Dihydroxy 2h Chromen 2 One Based Compounds
Development of Novel and Efficient Synthetic Methodologies
The synthesis of coumarin (B35378) derivatives has historically relied on classic name reactions such as the Pechmann condensation, Knoevenagel condensation, Wittig reaction, and Claisen rearrangement. chemmethod.comresearchgate.net While effective, these methods can sometimes be limited by harsh reaction conditions or low yields. researchgate.net Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes for 4-ethyl-7,8-dihydroxy-2H-chromen-2-one and its analogues.
Key areas of development include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a valuable tool for accelerating reaction times, improving yields, and reducing by-product formation in the synthesis of heterocyclic compounds, including coumarins. researchgate.netnih.gov
Novel Catalytic Systems: The exploration of new catalysts, including metal-based and organocatalysts, can offer milder reaction conditions and greater functional group tolerance. For instance, a photocatalytic technique has been reported for producing certain coumarin derivatives using visible light. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive platform for the industrial-scale production of promising coumarin-based drug candidates.
| Methodology | Description | Potential Advantages for Synthesizing this compound Derivatives | Reference |
|---|---|---|---|
| Pechmann Condensation | Acid-catalyzed reaction of a phenol (B47542) with a β-keto ester. A common method for synthesizing 7-hydroxycoumarins. | Direct route to the coumarin core; suitable for creating hydroxylated scaffolds. | chemmethod.comresearchgate.net |
| Knoevenagel Condensation | Reaction of an active methylene (B1212753) compound with an aldehyde or ketone, often used for 3-substituted coumarins. | Versatile for introducing substituents at the 3-position. | researchgate.netnih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times. | Increased reaction rates, higher yields, and potentially cleaner reactions. | researchgate.netnih.gov |
| Novel Photocatalysis | Uses visible light to drive chemical reactions, offering a green chemistry approach. | Environmentally friendly, operates under mild conditions. | researchgate.net |
Targeted Drug Design and Optimization for Specific Biological Pathways
Future efforts will concentrate on the rational design of this compound derivatives to selectively modulate specific biological targets. This involves a deep understanding of structure-activity relationships (SAR) to enhance potency and minimize off-target effects. The catechol (dihydroxy) group is a key feature for Mcl-1 inhibitory activity, and hydrophobic, electron-withdrawing groups at the C-4 position can enhance this capacity. nih.gov
Computational tools are central to this approach:
Molecular Docking: These simulations predict how a molecule binds to the active site of a target protein, providing insights into the key interactions that drive biological activity. nih.govnih.gov This can guide the modification of the ethyl group or other positions on the coumarin ring to optimize binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of novel derivatives before synthesis. researchgate.net
Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of hit compounds and understand their electronic properties, which influence their pharmacokinetic and pharmacodynamic profiles. researchgate.net
For example, by modifying the core structure of this compound, researchers can design inhibitors for specific enzymes like HIV-1 reverse transcriptase, tyrosinase, or cytochrome P450s, which are implicated in viral diseases and cancer. nih.govresearchgate.netnih.gov
Exploration of Multi-Target Directed Ligands
Complex multifactorial diseases such as Alzheimer's disease (AD) and cancer often involve the dysregulation of multiple biological pathways. dundee.ac.uk The development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously—is a promising therapeutic strategy. nih.govnih.gov This approach can offer improved efficacy and a reduced risk of drug-drug interactions compared to polypharmacy. dundee.ac.uk
The coumarin scaffold is an excellent starting point for designing MTDLs due to its structural versatility and inherent ability to interact with various biological targets. nih.govacs.org Future research on this compound could involve creating hybrid molecules that combine its core structure with other pharmacophores. For instance, derivatives could be designed to simultaneously inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAO) for AD therapy or target multiple protein kinases involved in cancer progression. nih.gov The design of such molecules often involves linking the coumarin scaffold to another active moiety via a flexible spacer, allowing the hybrid compound to effectively bind to different target sites. nih.govnih.gov
Advanced In Vitro Screening Platforms for New Bioactivities
Discovering novel therapeutic applications for this compound derivatives requires robust and efficient screening platforms. While traditional assays for antimicrobial, antioxidant, and cytotoxic activities are valuable, future research will benefit from more advanced screening technologies. nih.govislandarchives.ca
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of coumarin derivatives against numerous biological targets, significantly accelerating the pace of discovery.
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of compounds on complex cellular phenotypes, providing deeper insights into their mechanisms of action.
Phenotypic Screening: This approach identifies compounds that produce a desired change in a cell or organism's phenotype without a priori knowledge of the specific drug target. nih.gov This can be particularly useful for uncovering entirely new biological activities for coumarin derivatives.
Specialized Assays: The development of targeted assays, such as those for inhibiting protein aggregation in neurodegenerative diseases (e.g., α-synuclein and tau) or for specific enzyme inhibition, will be crucial. acs.org For example, Thioflavin T (ThT) and Thioflavin S (ThS)-based assays are used to screen for inhibitors of α-synuclein and tau protein aggregation, respectively. acs.org
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to predict compound properties and accelerate development timelines. researchgate.netjsr.orgnih.gov The integration of AI/ML into the research pipeline for this compound and its derivatives represents a significant future direction. bpasjournals.com
Key applications of AI and ML include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion), and toxicity of new coumarin derivatives. researchgate.netresearchgate.net This allows researchers to prioritize the synthesis of the most promising candidates.
Virtual Screening: AI-driven tools can rapidly screen virtual libraries containing millions of coumarin analogues against specific protein targets, identifying potential hits much faster than physical screening. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially creating novel coumarin-based structures with enhanced efficacy and selectivity.
Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns in SAR data that may not be apparent to human researchers, leading to new insights for lead optimization. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 4-ethyl-7,8-dihydroxy-2H-chromen-2-one?
A green chemistry approach using deep eutectic solvents (DES) has been reported for synthesizing structurally similar chloromethyl derivatives of 7,8-dihydroxycoumarins. For example, 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one was synthesized in 76% yield via DES-mediated reactions, highlighting the efficiency of this method for hydroxylated coumarins . Alternative methods involve multi-step derivatization of chromone precursors, as seen in the synthesis of 7-hydroxy-4-phenylchromen-2-one derivatives, which employ condensation, alkylation, and oxidation steps .
Q. What safety protocols should be followed when handling this compound?
While direct safety data for this compound is limited, guidelines for analogous dihydroxycoumarins recommend:
Q. Which spectroscopic techniques are critical for characterization?
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. For example, NMR peaks for hydroxyl groups in similar compounds appear at δ 10.17–10.90 (s, 1H each), while aromatic protons resonate between δ 6.18–7.18. HRMS data (e.g., [M+H]+ at m/z 399.1920) confirms molecular formulas .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties?
The Lee-Yang-Parr (LYP) correlation-energy functional, derived from the Colle-Salvetti formula, has been validated for calculating electron density and kinetic energy in coumarin derivatives. This method predicts HOMO-LUMO gaps and charge distribution, aiding in understanding reactivity and interaction with biological targets .
Q. What crystallographic strategies resolve structural ambiguities?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL97) is widely employed. For example, torsion angles (e.g., C1–C2–C3–C4 = 119.4°) and hydrogen-bonding networks in bromophenyl-substituted chromenones were resolved with this method, enabling precise determination of dihedral angles and crystal packing .
Q. How can contradictory bioactivity data across studies be reconciled?
Time-dependent analysis, analogous to longitudinal studies in behavioral research, is critical. For instance, short-term assays may show enhanced bioactivity due to acute interactions, while long-term studies might reveal toxicity or metabolic degradation. Cross-lagged panel designs, as used in pharmacological studies, can isolate temporal effects .
Q. What experimental designs optimize structure-activity relationship (SAR) studies?
Systematic derivatization of the chromenone core is key. For example:
- Substitution at C-4 : Ethyl groups enhance lipophilicity, affecting membrane permeability.
- Hydroxylation at C-7/C-8 : Critical for antioxidant activity, as shown in 7,8-dihydroxycoumarin derivatives . Docking studies (e.g., AutoDock Vina) can validate interactions with targets like cyclooxygenase-2 (COX-2) or microbial enzymes .
Q. How can green chemistry improve synthesis scalability?
DES-mediated synthesis reduces hazardous solvent use and improves yields. For example, DES (choline chloride/urea) achieved 91% yield for a chloromethyl coumarin derivative, demonstrating scalability and environmental compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
